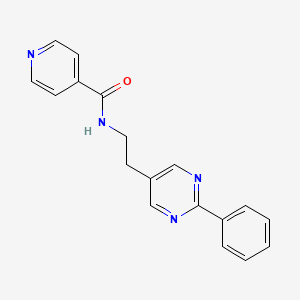

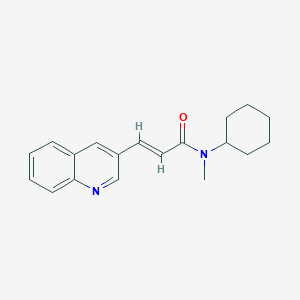

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide” is an organic compound that contains a quinoline group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid that is used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate, and the manufacture of trypanocides .

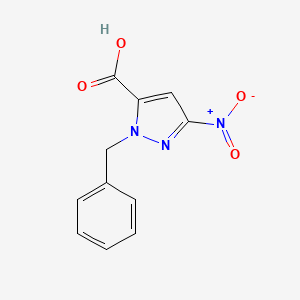

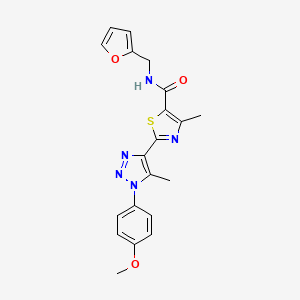

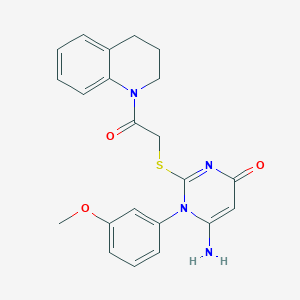

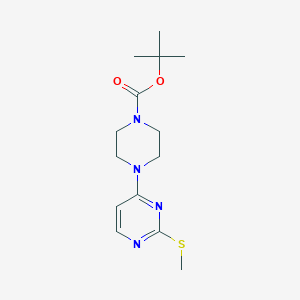

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide”, I can’t provide a detailed analysis .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Quinolines can undergo reactions such as halogenation, nitration, sulfonation, and many others .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline include a boiling point of 237°C, a melting point of -15°C, and a density of 1.093 g/mL at 25°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinolines have become important compounds because of their variety of applications in medicinal chemistry . They are used in the synthesis of a wide range of pharmaceutical drugs due to their bioactive properties .

Synthetic Organic Chemistry

Quinolines are also widely used in synthetic organic chemistry . They serve as key building blocks in the synthesis of complex organic molecules.

Industrial Chemistry

In the field of industrial chemistry, quinolines have a variety of applications . They are used in the production of dyes, paints, and other industrial chemicals.

Green and Sustainable Chemical Processes

There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes . Quinolines can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Antioxidant Activities

Quinoline derivatives have been found to exhibit antioxidant activities . They can neutralize free radicals, which are harmful to the body.

Antidiabetic Activities

Some quinoline derivatives have been investigated for their antidiabetic activities . They could potentially be used in the treatment of diabetes.

Mecanismo De Acción

Target of Action

Compounds with a quinolinyl moiety have been reported to exhibit significant bioactivity, suggesting that they interact with biological targets .

Mode of Action

Quinolinyl-based compounds have been found to be potent inhibitors of certain enzymes, indicating that they may interact with their targets by binding to the active site and inhibiting the enzyme’s function .

Biochemical Pathways

Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJVJOUIEKCFIG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6,7-tetramethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836906.png)

![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)

![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)